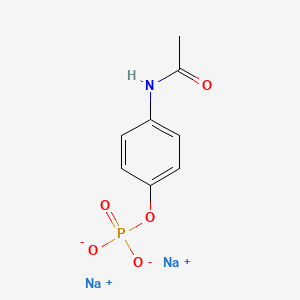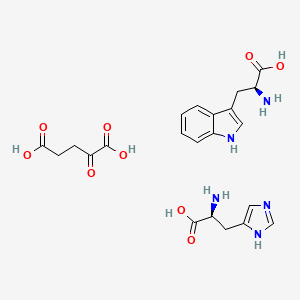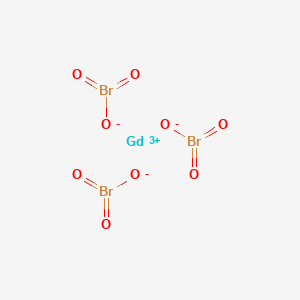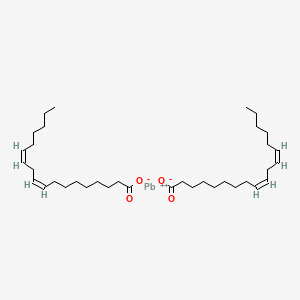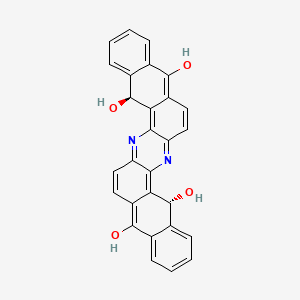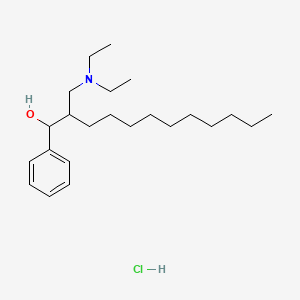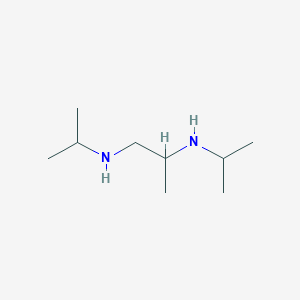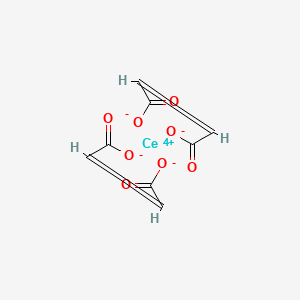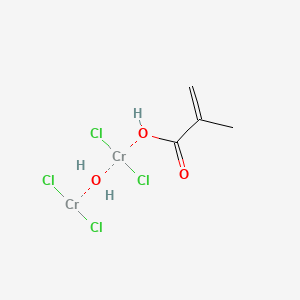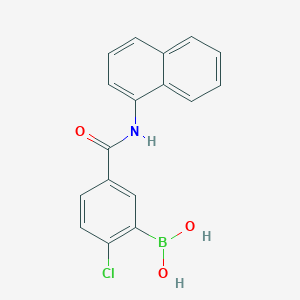
Heptacosan-14-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptacosan-14-ol can be synthesized through the reduction of heptacosanoic acid or its esters. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant waxes, followed by purification processes. The extraction methods may include solvent extraction, distillation, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Heptacosan-14-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to heptacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptacosane using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Heptacosanoic acid.
Reduction: Heptacosane.
Substitution: Heptacosan-14-yl chloride.
Scientific Research Applications
Heptacosan-14-ol has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their derivatives.
Biology: Investigated for its role in plant cuticle formation and its impact on plant physiology.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of heptacosan-14-ol involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, affecting cellular processes. In drug delivery, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes .
Comparison with Similar Compounds
Octacosanol: Another long-chain fatty alcohol with similar properties but a longer carbon chain.
Hexacosanol: A shorter-chain fatty alcohol with comparable chemical behavior.
Uniqueness: Heptacosan-14-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length between hexacosanol and octacosanol makes it suitable for specific applications where balance between hydrophobicity and hydrophilicity is required .
Properties
CAS No. |
32116-10-2 |
|---|---|
Molecular Formula |
C27H56O |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
heptacosan-14-ol |
InChI |
InChI=1S/C27H56O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
XHGCEYVOGZHRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
melting_point |
80 - 81 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


